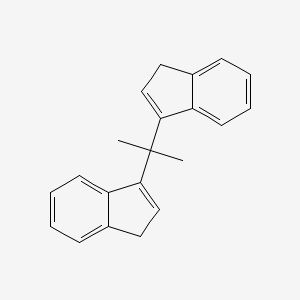

3,3'-(1-Methylethyliden)-bis-1H-indene

Descripción general

Descripción

3,3’-(1-Methylethyliden)-bis-1H-indene is an organic compound with a unique structure that has garnered interest in various fields of scientific research This compound is characterized by the presence of two indene units connected via a methylethylidene bridge

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(1-Methylethyliden)-bis-1H-indene typically involves the reaction of indene with isopropylidene chloride under specific conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of indene, allowing it to react with isopropylidene chloride to form the desired product.

Industrial Production Methods: On an industrial scale, the production of 3,3’-(1-Methylethyliden)-bis-1H-indene may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the concentration of reactants, temperature, and reaction time.

Análisis De Reacciones Químicas

Types of Reactions: 3,3’-(1-Methylethyliden)-bis-1H-indene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of diketone derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur at the indene rings, with common reagents including halogens and nitrating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Diketone derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated or nitrated indene derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

3,3'-(1-Methylethyliden)-bis-1H-indene serves as a valuable intermediate in organic synthesis. Its ability to form stable derivatives makes it useful in:

- Pharmaceutical Development: The compound can be utilized to synthesize drug candidates with potential therapeutic effects.

- Material Science: It is explored for creating polymers with enhanced mechanical properties due to its rigid structure.

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as an intermediate for synthesizing pharmaceuticals and polymers. |

| Material Science | Investigated for its role in developing high-performance materials. |

Biological Applications

Research indicates that this compound may exhibit biological activity, making it a candidate for:

- Anticancer Studies: Preliminary studies suggest potential inhibitory effects on cancer cell lines, warranting further investigation into its mechanisms of action.

- Enzyme Inhibition: The compound may interact with specific enzymes, influencing metabolic pathways relevant to disease processes.

Case Study Example:

In a study examining various indene derivatives, this compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7), suggesting its potential as an anticancer agent.

Material Science Applications

The compound's unique structure allows it to be integrated into various materials:

- Polymer Chemistry: It can be used as a monomer in the production of specialty polymers with tailored properties.

- Nanocomposites: Research is ongoing into its incorporation into nanocomposites for enhanced thermal and mechanical performance.

| Material Application | Properties Enhanced |

|---|---|

| Specialty Polymers | Improved strength and durability. |

| Nanocomposites | Enhanced thermal stability. |

Mecanismo De Acción

The mechanism of action of 3,3’-(1-Methylethyliden)-bis-1H-indene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation.

Comparación Con Compuestos Similares

- 3,3’-(1-Methylethylidene)-bis-7-oxabicyclo[4.1.0]heptane

- 6-(1-Methylethylidene)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-1-one

Comparison: Compared to similar compounds, 3,3’-(1-Methylethyliden)-bis-1H-indene is unique due to its specific molecular structure, which imparts distinct chemical and biological properties

Actividad Biológica

3,3'-(1-Methylethyliden)-bis-1H-indene, also known as bisindene or other related nomenclatures, is a polycyclic aromatic hydrocarbon (PAH) that has garnered interest due to its potential biological activities. This article explores its biological properties, focusing on antimicrobial, antioxidant, and cytotoxic activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features two indene rings connected by a methylethylidene bridge. Its unique structure contributes to its reactivity and interaction with biological systems.

Antimicrobial Activity

Research has shown that compounds related to indene structures exhibit significant antimicrobial properties. For instance, derivatives of tris(1H-indol-3-yl)methylium salts demonstrated high activity against various bacterial strains, including multidrug-resistant isolates. The minimum inhibitory concentration (MIC) values ranged from 0.13 to 1.0 µg/mL for effective compounds . While specific data for this compound is limited, its structural similarity suggests potential antimicrobial efficacy.

Table 1: Antimicrobial Activity of Indene Derivatives

| Compound Name | MIC (µg/mL) | Activity Against |

|---|---|---|

| Compound 1 | 0.25 | Gram-positive bacteria |

| Compound 2 | 0.5 | Yeast (Candida albicans) |

| Compound 3 | 2.0 | Fungi (Aspergillus niger) |

The study of structure-activity relationships indicates that modifications in lipophilicity can enhance antimicrobial activity while reducing cytotoxicity .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress in biological systems. While specific studies on this compound are scarce, related compounds have shown promising antioxidant activities through various assays such as DPPH and ABTS radical scavenging tests. For example, certain indole derivatives exhibited significant free radical scavenging capabilities, indicating that similar mechanisms may be present in bisindene derivatives .

Table 2: Antioxidant Activity of Related Compounds

| Compound Name | IC50 (µg/mL) | Assay Method |

|---|---|---|

| Compound A | 50 | DPPH |

| Compound B | 30 | ABTS |

Cytotoxicity Studies

Cytotoxicity is a critical factor in evaluating the safety of new compounds. In vitro studies using human fibroblast cell lines have been conducted to assess the cytotoxic effects of indole derivatives, revealing varying degrees of toxicity depending on structural modifications. For instance, some derivatives exhibited low cytotoxicity alongside high antimicrobial activity .

Table 3: Cytotoxicity Data from Indole Derivatives

| Compound Name | LD50 (mg/kg) | Cell Line Used |

|---|---|---|

| Compound A | >100 | HPF-hTERT |

| Compound B | 50 | Human fibroblasts |

Propiedades

IUPAC Name |

3-[2-(3H-inden-1-yl)propan-2-yl]-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20/c1-21(2,19-13-11-15-7-3-5-9-17(15)19)20-14-12-16-8-4-6-10-18(16)20/h3-10,13-14H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTMOHYQCVWEPFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CCC2=CC=CC=C21)C3=CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001277927 | |

| Record name | 3,3′-(1-Methylethylidene)bis[1H-indene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001277927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180712-73-6 | |

| Record name | 3,3′-(1-Methylethylidene)bis[1H-indene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180712-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3′-(1-Methylethylidene)bis[1H-indene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001277927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indene, 3,3'-(1-methylethylidene)bis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.